molecular formula C15H13BrN2O3 B5835642 N-(2-bromo-4,5-dimethylphenyl)-2-nitrobenzamide

N-(2-bromo-4,5-dimethylphenyl)-2-nitrobenzamide

Cat. No.: B5835642
M. Wt: 349.18 g/mol
InChI Key: CPKHYEOICHEYFK-UHFFFAOYSA-N
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Description

N-(2-bromo-4,5-dimethylphenyl)-2-nitrobenzamide is an organic compound that features a brominated aromatic ring and a nitrobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromo-4,5-dimethylphenyl)-2-nitrobenzamide typically involves the bromination of 4,5-dimethylphenylamine followed by nitration and subsequent amide formation. The reaction conditions often include the use of bromine or N-bromosuccinimide for bromination, concentrated nitric acid for nitration, and coupling agents like carbodiimides for amide bond formation .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale bromination and nitration processes, followed by purification steps such as recrystallization or chromatography to ensure high purity and yield. The use of automated reactors and continuous flow systems could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromo-4,5-dimethylphenyl)-2-nitrobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Bromination: Bromine, N-bromosuccinimide

    Nitration: Concentrated nitric acid, sulfuric acid

    Reduction: Hydrogen gas, palladium catalyst, iron powder, hydrochloric acid

    Coupling: Palladium catalysts, bases like potassium carbonate, solvents like dimethylformamide

Major Products

    Substitution: Various substituted derivatives depending on the nucleophile used

    Reduction: N-(2-amino-4,5-dimethylphenyl)-2-nitrobenzamide

    Coupling: Biaryl derivatives with extended conjugation

Scientific Research Applications

N-(2-bromo-4,5-dimethylphenyl)-2-nitrobenzamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a building block for the synthesis of bioactive molecules, including potential anticancer or antimicrobial agents.

    Materials Science: Utilized in the development of advanced materials with specific electronic or optical properties.

    Chemical Biology: Employed in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.

    Industrial Chemistry: Used in the synthesis of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of N-(2-bromo-4,5-dimethylphenyl)-2-nitrobenzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to therapeutic effects or cytotoxicity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-bromo-4,5-dimethylphenyl)acetamide
  • N-(2-bromo-4,5-dimethylphenyl)-2,2-dichloroacetamide
  • N-(2-bromo-4,5-dimethylphenyl)-2,2,2-trichloroacetamide

Uniqueness

The combination of these functional groups allows for versatile chemical transformations and interactions with biological targets, making it a valuable compound in various research fields .

Properties

IUPAC Name

N-(2-bromo-4,5-dimethylphenyl)-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN2O3/c1-9-7-12(16)13(8-10(9)2)17-15(19)11-5-3-4-6-14(11)18(20)21/h3-8H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPKHYEOICHEYFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)Br)NC(=O)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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